(-)-5 inverted exclamation marka-Noraristeromycin
CAS No.: 142635-42-5
Cat. No.: VC21151585
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142635-42-5 |
---|---|
Molecular Formula | C10H13N5O3 |
Molecular Weight | 251.24 g/mol |
IUPAC Name | (1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol |
Standard InChI | InChI=1S/C10H13N5O3/c11-9-6-10(13-2-12-9)15(3-14-6)4-1-5(16)8(18)7(4)17/h2-5,7-8,16-18H,1H2,(H2,11,12,13)/t4-,5+,7+,8-/m1/s1 |
Standard InChI Key | VFKHECGAEJNAMV-HETMPLHPSA-N |
Isomeric SMILES | C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=CN=C32)N |
SMILES | C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES | C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |
Introduction
Chemical Identity and Structure
(-)-5'-Noraristeromycin is a carbocyclic nucleoside with the IUPAC name (1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol . This chiral compound possesses specific stereochemistry that contributes to its biological activity. The molecular formula is C10H13N5O3 with a molecular weight of 251.24 g/mol . The structure consists of a cyclopentane ring with three hydroxyl groups and an adenine (6-aminopurine) moiety attached to the ring.
Basic Chemical Properties
The structural features of (-)-5'-Noraristeromycin can be summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C10H13N5O3 |
Molecular Weight | 251.24 g/mol |
CAS Numbers | 142635-42-5, 150132-22-2 |
InChI Key | VFKHECGAEJNAMV-HETMPLHPSA-N |
Stereochemistry | (1S,2R,3S,4R) |
Base Component | 6-aminopurine (adenine) |
Sugar Component | Modified cyclopentane |
Structural Characteristics
The compound features a cyclopentane ring with three hydroxyl groups at positions 1, 2, and 3, arranged in a specific stereochemical configuration. The adenine moiety is connected at position 4 of the cyclopentane ring, replacing the traditional ribose sugar found in nucleosides with a carbocyclic structure . This carbocyclic modification provides increased stability against enzymatic degradation compared to traditional nucleosides, which typically contain a more labile glycosidic bond.
Synthesis and Chemical Derivatives
Several synthetic routes have been developed to produce (-)-5'-Noraristeromycin and its derivatives. These synthetic approaches provide valuable insights into structure-activity relationships and potential modifications to enhance biological activity.
Synthetic Pathways
The synthesis of (-)-5'-Noraristeromycin typically begins with (+)-(1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate, which serves as a common building block in carbocyclic nucleoside research . The synthesis involves multiple steps including reduction, protection, desilylation, oxidation, and coupling with the appropriate purine base. The stereoselective synthesis is crucial to maintain the specific configuration at the chiral centers that contributes to the compound's biological activity.
Fluorinated Derivatives
Research has expanded to include fluorinated derivatives of (-)-5'-Noraristeromycin. For instance, a fluoro derivative has been synthesized through a route that introduces the fluoro substituent onto a preformed carbocyclic nucleoside precursor . This modification aims to enhance the pharmacological properties of the parent compound. The synthesis of such derivatives provides access to a fluorinated cyclopentanol that can be condensed with various heterocyclic bases, expanding the potential pharmacological applications of these compounds.
Biological Activity Profile
(-)-5'-Noraristeromycin demonstrates significant antiviral properties against a variety of viruses, positioning it as a compound of interest for antiviral drug development.
Antiviral Spectrum
The compound has been evaluated for activity against numerous viruses and has shown marked effectiveness against several important pathogens . The antiviral spectrum of (-)-5'-Noraristeromycin includes:
Virus | Family | Activity Level |
---|---|---|
Varicella-zoster virus | Herpesviridae | Marked activity |
Vaccinia virus | Poxviridae | Marked activity |
Vesicular stomatitis virus | Rhabdoviridae | Marked activity |
Parainfluenza virus | Paramyxoviridae | Marked activity |
Reovirus | Reoviridae | Marked activity |
Cytomegalovirus | Herpesviridae | Marked activity |
Hepatitis B virus | Hepadnaviridae | Inhibits replication |
Mechanism of Action
The antiviral activity of (-)-5'-Noraristeromycin is believed to be related to its ability to inhibit S-adenosylhomocysteine hydrolase, an enzyme critical for viral replication . This mechanism is similar to that of other carbocyclic nucleoside analogs like neplanocin A and carbocyclic 3-deazaadenosine. By inhibiting this enzyme, the compound interferes with methylation reactions necessary for viral mRNA processing, thereby suppressing viral replication.
Comparative Efficacy and Toxicity
One of the most promising aspects of (-)-5'-Noraristeromycin is its favorable efficacy-to-toxicity ratio. While equally potent as neplanocin A against most tested viruses, (-)-5'-Noraristeromycin exhibits significantly lower cytotoxicity . This characteristic makes it a particularly attractive candidate for further development as an antiviral therapeutic agent, especially for infections caused by pox (Vaccinia virus), rhabdo (Vesicular stomatitis virus), paramyxo (parainfluenza), and reoviruses, which appear to be exceptionally sensitive to the compound.
Stereochemical Significance
The stereochemistry of (-)-5'-Noraristeromycin plays a crucial role in its biological activity and has been the subject of detailed structural studies.
Stereochemical Configuration
The compound's stereochemical configuration (1S,2R,3S,4R) has been confirmed through comprehensive NMR analysis, including ge-NOESY, ge-COSY, and ge-HMBC techniques . These analyses have verified the specific arrangements of functional groups around the cyclopentane ring that contribute to the compound's biological activity.
Epimeric Forms
Research has also explored epimeric forms of 5'-noraristeromycin. For example, a derivative epimeric at the 5'-nor center (designated as (-)-3) has been prepared enantiospecifically and evaluated for antiviral activity . Such stereochemical modifications provide insights into structure-activity relationships and may lead to derivatives with enhanced therapeutic properties.
Current Research Status and Future Directions
Research on (-)-5'-Noraristeromycin continues to evolve, with several directions emerging for future investigation.
Ongoing Studies
Current research efforts focus on optimizing synthesis routes, developing novel derivatives, and further characterizing the biological activities of (-)-5'-Noraristeromycin and related compounds. Protein binding studies, as evidenced by the presence of protein-bound 3D structures in databases, suggest ongoing interest in understanding the molecular interactions of this compound with its biological targets .
Future Directions
Future research directions may include:
-
Development of more potent and selective derivatives through rational design
-
Expanded investigation of potential applications in cancer therapy
-
Detailed studies of pharmacokinetic and pharmacodynamic properties
-
Clinical evaluation of promising candidates derived from the (-)-5'-Noraristeromycin scaffold
-
Exploration of combination therapies with other antiviral or anticancer agents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume